molecular formula C12H13N3O3S2 B11015768 Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11015768
M. Wt: 311.4 g/mol
InChI Key: BNTLFPJQRAFDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring system Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.

For the specific compound , the synthetic route might include:

    Formation of the Thiazole Ring: Reacting 2,5-dimethyl-1,3-thiazole-4-carboxylic acid with ethyl chloroformate in the presence of a base like triethylamine to form the ethyl ester.

    Amidation: Coupling the ester with 2,5-dimethyl-1,3-thiazole-4-carbonyl chloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, often using halogenating agents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to reduce inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Known for its antimicrobial properties.

    Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    2,5-Dimethylthiazole: A flavoring agent and intermediate in organic synthesis.

Uniqueness

Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is unique due to its dual thiazole rings, which may confer enhanced biological activity and specificity compared to simpler thiazole derivatives. This structural complexity allows for a broader range of interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H13N3O3S2

Molecular Weight

311.4 g/mol

IUPAC Name

ethyl 2-[(2,5-dimethyl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H13N3O3S2/c1-4-18-11(17)8-5-19-12(14-8)15-10(16)9-6(2)20-7(3)13-9/h5H,4H2,1-3H3,(H,14,15,16)

InChI Key

BNTLFPJQRAFDLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(SC(=N2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.